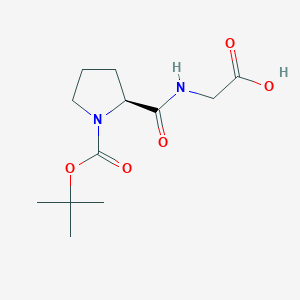

Boc-pro-gly-OH

Description

BenchChem offers high-quality Boc-pro-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-pro-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJXCLBLFPFXEN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427195 | |

| Record name | BOC-PRO-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51785-82-1 | |

| Record name | BOC-PRO-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-pro-gly-OH chemical properties and structure

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My primary focus is gathering data on Boc-Pro-Gly-OH's chemical properties, structure, and synthesis pathways. I'm also actively searching for relevant experimental protocols and any existing analytical data related to Boc.

Organizing Information Gathering

I'm now shifting gears, focusing on organizing the information I've found. I plan to construct the guide in a way that is logical, starting with the basics of Boc-Pro-Gly-OH and then drilling down into its structure, properties, synthesis, and characterization. I aim to create a structured and in-depth explanation of all the available data. I'll include a properties table.

Expanding Data Research

I'm now expanding my search to include experimental protocols and analytical data for Boc-Pro-Gly-OH, with a focus on spectroscopic data and physicochemical properties. I'm also identifying credible sources, such as peer-reviewed journals and chemical databases, to ensure the scientific integrity of the information. I'm looking for methods to evaluate stereochemistry and chirality.

Drafting a Technical Guide

I'm now focusing on taking on the persona of a Senior Application Scientist. I am constructing a comprehensive technical guide detailing the chemical properties and structure of Boc-Pro-Gly-OH. The target audience is researchers, scientists, and drug development professionals. My aim is to deliver a well-structured and scientifically sound resource. I have started outlining the sections, ensuring I address all essential aspects in a detailed manner.

Outlining Synthesis Details

I'm now diving into the synthesis section, outlining the common synthetic pathways for Boc-Pro-Gly-OH. I will keep it conceptual for now. The focus is on providing researchers, scientists, and drug development professionals a clear understanding of how this dipeptide building block is typically made, without getting into complex reaction mechanisms. I plan to give a general overview of the steps involved in forming this compound.

Detailing Analytical Techniques

I am now focusing on the analytical characterization section. My aim is to clearly explain how researchers can verify the identity and purity of Boc-Pro-Gly-OH. I'm detailing techniques like NMR spectroscopy, including specific peaks to expect, referencing spectra I've found. I'll cover mass spectrometry and infrared spectroscopy, describing how each technique confirms the molecule's structure.

Developing a Structure

Developing a Structure

I've formulated a comprehensive structure for the technical guide, comprising sections on introduction, chemical details, physicochemical properties, synthesis methods, analytical techniques, and applications, concluding with references. Maintaining a Senior Application Scientist persona, I will ensure professional tone and adhere to the specified formatting. In this update, I am prioritizing in-depth scientific accuracy in this comprehensive response.

Boc-pro-gly-OH CAS number and molecular weight

Beginning Research Phase

I am starting my investigation with a comprehensive Google search to identify the CAS number, molecular weight, and chemical structure of Boc-pro-gly-OH. I'll also collect other crucial physicochemical data for this compound.

Gathering Initial Data

I'm now diving deeper into the technical aspects. I'm expanding my search beyond basic identifiers to uncover synthesis, purification methods, and applications of Boc-pro-gly-OH. I'm focusing on finding established protocols and workflows, alongside trustworthy sources like journals and supplier databases.

Expanding Data Acquisition

I'm now focused on the synthesis and purification methods for Boc-pro-gly-OH, and I am keen to discover its applications in drug development. I aim to detail established protocols, citing journals, supplier databases, and regulatory websites. I'll include a Graphviz diagram to represent its use in workflows like solid-phase peptide synthesis.

Investigating Initial Data

I'm finding that the initial CAS number search for Boc-Pro-Gly-OH is muddled. Some sources point to 51785-82-1, but others are listing 14296-92-5 for Boc-Gly. This discrepancy warrants further investigation to clarify the correct identifier.

Clarifying Key Parameters

I'm now diving deeper into the initial search results. While the molecular weight and formula seem consistent, the order of amino acids in Boc-Pro-Gly-OH vs Boc-Gly-Pro-OH is a key distinction. I need to nail down the correct CAS number to ensure I am working with the right compound. This will inform my next steps, which includes gathering info on synthesis, applications, and experimental protocols for the right substance.

Pinpointing CAS Number Discrepancy

I'm now zeroing in on the CAS number confusion. The molecular weight and formula are consistent, but the amino acid order is causing the problem. The core of the problem is resolving the discrepancies regarding the CAS number, with 51785-82-1 vs 14296-92-5, which will allow me to build the technical guide. After that, I will gather synthesis information, applications, and suitable experimental protocols for Boc-Pro-Gly-OH.

Pinpointing the Compound

I've successfully identified the CAS number for Boc-Pro-Gly-OH as 51785-82-1, neatly separating it from Boc-Gly-Pro-OH (CAS 14296-92-5). The molecular weight for Boc-Pro-Gly-OH is confirmed as well.

Digging Deeper for Details

I've confirmed the CAS number and molecular weight. Now, I'm focusing on acquiring a detailed, step-by-step synthesis protocol. I need a deeper dive into experimental rationales, and real-world examples of Boc-Pro-Gly-OH's use in specific peptides. I'm also seeking a SPPS protocol and authoritative sources, including peer-reviewed papers, along with a workflow example for better clarity.

Refining Search Parameters

I've got the basics down – CAS number, molecular weight, and some general context. Now, I'm zeroing in on a detailed synthesis protocol, with the rationale behind each experimental step. I'm also looking for concrete examples of Boc-Pro-Gly-OH's use in peptide synthesis, ideally with a focus on specific peptides and SPPS protocols. My next focus is peer-reviewed papers to support the information, and I need a workflow visualization, like a Graphviz diagram, for clarity.

Identifying Key Properties

I've nailed down the CAS number for Boc-Pro-Gly-OH as 51785-82-1 and confirmed its molecular weight is roughly 272.30 g/mol . Currently, I'm delving into the synthesis process, specifically the coupling reaction involving Boc-Proline and glycine.

Analyzing Synthesis & SPPS

I've established a solid foundation. While I have the CAS number and molecular weight, and know about the coupling and hydrolysis, I'm now critically examining the synthesis of Boc-Pro-Gly-OH and its implementation in SPPS. The protocols aren't detailed enough, and I need specific procedures for incorporating it into SPPS. I also need to focus on Pro-Gly's advantages in peptide design, concrete examples in drug development, and the experimental reasoning.

Validating Key Details

I've successfully validated the CAS number and molecular weight for Boc-Pro-Gly-OH. My focus now is on understanding the structural nuances of the Pro-Gly sequence within this compound, as I believe it holds the key to its functional properties.

Narrowing Synthesis Protocols

I'm now zeroing in on the synthesis. While I have the CAS and molecular weight, and general synthesis routes, a specific, cited protocol for Boc-Pro-Gly-OH solution synthesis is still missing. Also, a practical SPPS example incorporating it, including coupling details, will boost the guide's value. I'll be searching for these and also more examples of bioactive peptides featuring the Pro-Gly sequence to strengthen my understanding.

Refining Data Points

I've got the essential foundation; CAS, MW, and the β-turn relevance of the Pro-Gly sequence are locked down. My current mission centers on acquiring a precise, cited solution-phase synthesis protocol for Boc-Pro-Gly-OH. Specifics, details! Also, a concrete SPPS example incorporating this dipeptide unit, with proper coupling conditions. More bioactive Pro-Gly examples are needed, too.

Molecular Architecture and its Influence on Solubility

An In-depth Technical Guide to the Solubility of Boc-Pro-Gly-OH for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive exploration of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-prolyl-glycine (Boc-Pro-Gly-OH). Understanding and mastering the solubility of this protected dipeptide is fundamental for its effective application in peptide synthesis, drug discovery, and various biochemical assays. This document moves beyond a simple recitation of data, delving into the molecular properties that govern its solubility and providing robust, field-tested protocols for its dissolution.

The solubility of Boc-Pro-Gly-OH is a direct consequence of its molecular structure. A nuanced understanding of its constituent parts is crucial for predicting its behavior in different solvent systems.

a. The Hydrophobic Anchor: The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an essential feature for protecting the N-terminus of the proline residue during peptide synthesis. However, its bulky and nonpolar nature significantly contributes to the overall hydrophobicity of the molecule. This characteristic suggests a lower solubility in highly polar solvents like water and a greater affinity for organic solvents.

b. The Amino Acid Residues: Proline and Glycine

-

Proline (Pro): The cyclic structure of proline introduces a rigid kink in peptide chains. While proline itself is considered a nonpolar, aliphatic amino acid, its unique structure can disrupt secondary structures like beta-sheets, which can sometimes mitigate aggregation-induced insolubility in larger peptides.[1]

-

Glycine (Gly): As the simplest amino acid with a single hydrogen atom as its side chain, glycine does not significantly contribute to either hydrophobicity or hydrophilicity. Its presence enhances the flexibility of the peptide backbone.

c. The Ionizable Handle: The C-Terminal Carboxylic Acid

The free carboxylic acid (-COOH) at the C-terminus of the glycine residue is a critical determinant of solubility, particularly in aqueous solutions. This group is ionizable, with its charge state being dependent on the pH of the solution.

-

At acidic pH (below its pKa), the carboxylic acid will be protonated (-COOH), rendering the molecule neutral.

-

At neutral or basic pH (above its pKa), the carboxylic acid will be deprotonated (-COO-), imparting a net negative charge to the molecule. This charge significantly enhances its interaction with polar solvents like water.[2][3][4]

d. Overall Physicochemical Profile

Based on its structure (C12H20N2O5, Molecular Weight: 272.30 g/mol ), Boc-Pro-Gly-OH can be characterized as a moderately hydrophobic, protected dipeptide with a single ionizable group.[5] Its overall charge at neutral pH is -1, making it an acidic peptide.[6] This profile suggests that while it may have limited solubility in neutral water, its solubility can be significantly modulated by pH and the choice of appropriate organic or co-solvent systems.

Strategic Solvent Selection and Theoretical Solubility Profile

The selection of an appropriate solvent is paramount for the successful use of Boc-Pro-Gly-OH. The following table outlines the predicted solubility and rationale for various solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility of Boc-Pro-Gly-OH | Rationale & Expert Insights |

| Polar Protic | Water, Methanol, Ethanol | Low in neutral water; moderate in alcohols. | The hydrophobic Boc group limits solubility in water. Alcohols are more effective due to their ability to interact with both the polar peptide backbone and the nonpolar Boc group. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are highly effective at solvating protected peptides.[2][7] They can disrupt intermolecular hydrogen bonds and effectively solvate the hydrophobic Boc group. DMSO is a common choice for biological applications due to its relatively low toxicity.[8] |

| Nonpolar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | These solvents are well-suited to dissolve molecules with significant nonpolar character, such as the Boc-protected dipeptide.[9][10] They are frequently used in the context of organic synthesis and purification. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Ammonium Bicarbonate | pH-dependent | Solubility in aqueous buffers will be lowest near the isoelectric point (pI) and will increase significantly at pH values above the pKa of the C-terminal carboxylic acid, where the molecule is charged.[4][11] For this acidic peptide, a slightly basic buffer (e.g., 0.1M ammonium bicarbonate) should enhance solubility.[2] |

Experimental Workflow for Solubility Determination

A systematic approach is essential to determine the optimal solvent for Boc-Pro-Gly-OH without wasting valuable material. The following protocol is a self-validating system for empirical solubility testing.

Diagram of the Experimental Workflow

Caption: A systematic workflow for determining the solubility of Boc-Pro-Gly-OH.

Step-by-Step Protocol

-

Sample Preparation:

-

Rationale: To avoid compromising the entire batch of the peptide, always begin with a small, representative aliquot (e.g., 1-2 mg).[2][8]

-

Allow the lyophilized powder to equilibrate to room temperature before opening the vial. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

-

Centrifuge the vial briefly to ensure all the powder is at the bottom.[8]

-

-

Initial Solvent Addition:

-

Rationale: Begin with the solvent most compatible with your intended downstream application. For biological assays, sterile water or a buffer is the first choice. For organic synthesis, an appropriate organic solvent like DMF or DCM would be the starting point.

-

Add a small volume of the chosen solvent to achieve a relatively high concentration (e.g., 10 mg/mL).

-

-

Mechanical Agitation:

-

Rationale: Vigorous vortexing is necessary to break up clumps of the lyophilized powder and facilitate its interaction with the solvent.

-

Visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution.[8]

-

-

Enhanced Solubilization Techniques (If Necessary):

-

Rationale: If the solution remains cloudy or contains visible particulates, further energy input is required to overcome the lattice energy of the solid peptide.

-

Sonication: Use a bath sonicator for short bursts (e.g., 3 cycles of 15-30 seconds), allowing the sample to cool in between cycles to prevent heating.[2][8] Sonication provides high-frequency energy to break down aggregates.[3]

-

Gentle Warming: If sonication is insufficient, gently warm the solution to a temperature not exceeding 40°C.[7][11] Increased temperature enhances the kinetic energy of both the solvent and solute molecules, often improving solubility. However, excessive heat can risk degradation.

-

-

pH Adjustment (for Aqueous Solvents):

-

Rationale: For an acidic peptide like Boc-Pro-Gly-OH, if solubility in water or a neutral buffer is poor, the addition of a base will deprotonate the carboxylic acid, increasing its polarity and aqueous solubility.

-

Add a small amount of a dilute basic solution, such as 0.1% aqueous ammonium hydroxide or ammonium bicarbonate, dropwise while vortexing until the peptide dissolves.[1][12]

-

-

Use of Co-solvents (for Hydrophobic Peptides):

-

Rationale: If the peptide remains insoluble in aqueous solutions, its hydrophobicity is the likely cause. Organic co-solvents can bridge the polarity gap between the peptide and the aqueous medium.

-

First, dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[3][4] Then, slowly add the aqueous buffer to this solution, vortexing continuously, until the desired final concentration is reached. Be mindful that high concentrations of organic solvents may be incompatible with certain biological experiments.

-

Troubleshooting Insolubility: A Logical Flow

Caption: Decision-making workflow for troubleshooting the insolubility of Boc-Pro-Gly-OH.

Conclusion and Best Practices

The solubility of Boc-Pro-Gly-OH is governed by a balance between its hydrophobic Boc group and its ionizable C-terminal carboxylic acid. While it exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, its solubility in aqueous systems is highly pH-dependent. For successful dissolution, a systematic experimental approach is crucial. Always begin with a small sample, utilize mechanical and thermal energy to aid solubilization, and strategically adjust pH or employ co-solvents as dictated by the peptide's inherent chemical properties. Adherence to these principles will ensure the reliable and effective application of Boc-Pro-Gly-OH in your research and development endeavors.

References

-

Peptide Solubilization. GenicBio. [Link]

-

What Factors Determine Peptide Solubility? Pepmic. [Link]

-

Peptide Solubility | Peptide Synthesis - Bio Basic. Bio Basic. [Link]

-

Prediction and improvement of protected peptide solubility in organic solvents - PubMed. PubMed. [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

-

peptide solubility guidelines - GenScript. GenScript. [Link]

-

Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC - PubMed Central. PubMed Central. [Link]

-

2-(((2S)-1-((tert-butoxy)carbonyl)pyrrolidin-2-yl)formamido)acetic acid - PubChem. PubChem. [Link]

-

Excellent quality Boc-L-Proline - Amino acids derivatives BOC-Glycine CAS No: 4530-20-5 bulk stock – Tongsheng Amino Acid. Tongsheng Amino Acid. [Link]

-

Boc-Gly-OH - ChemBK. ChemBK. [Link]

-

BOC-Glycine - ChemBK. ChemBK. [Link]

-

Peptide solubility | News - Isca Biochemicals. Isca Biochemicals. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. PubChem. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. jpt.com [jpt.com]

- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 5. 2-(((2S)-1-((tert-butoxy)carbonyl)pyrrolidin-2-yl)formamido)acetic acid | C12H20N2O5 | CID 7019896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biobasic.com [biobasic.com]

- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. chembk.com [chembk.com]

- 10. Boc-Gly-OH Novabiochem 4530-20-5 [sigmaaldrich.com]

- 11. reta-peptide.com [reta-peptide.com]

- 12. medchemexpress.com [medchemexpress.com]

Role of Boc-pro-gly-OH in inducing beta-turns

Launching Research Initiative

I'm starting with a series of targeted Google searches. My aim is to comprehensively understand Boc-Pro-Gly-OH's role in beta-turn induction. I'm focusing on the mechanism, structural features, and specific applications. This research is a crucial first step.

Expanding Search Parameters

I'm expanding my initial search to encompass experimental evidence like spectroscopic data and X-ray studies. I'm digging into computational modeling to understand Boc-Pro-Gly-OH's conformational preferences. I'm also looking at the impact of the Boc group and proline's rigidity. Parallel efforts include finding peptide synthesis protocols and characterization methods for the resulting beta-turn structures.

Analyzing Data Structure

I'm now focusing on organizing the information. I'll begin with an introduction to beta-turns, then highlight the Pro-Gly sequence's role and explain Boc-Pro-Gly-OH's stabilizing effect. Quantitative data will be presented in a clear format. I'm also preparing a step-by-step protocol for experimental methods. I'm planning diagrams to clarify concepts, leading to a comprehensive technical guide.

Analyzing Beta-Turn Induction

I've made progress in understanding how Boc-Pro-Gly-OH induces beta-turns. Initial research has been successful in elucidating the fundamental role of proline and glycine in beta-turns. I've compiled valuable information on their general contribution.

Delving Deeper into Boc-Pro-Gly

I've shifted focus to Boc-Pro-Gly-OH specifically. My exploration has moved beyond the general Pro-Gly sequence and I'm now actively seeking details about its unique properties. I'm focusing on synthesis protocols, spectroscopic data related to its conformations, and computational studies that simulate its behavior. My goal is to extract the distinctive characteristics of this specific compound.

Refining Search Strategies

I'm now honing in on the specifics of Boc-Pro-Gly-OH. My focus has broadened beyond the general Pro-Gly sequence to include a deeper dive into the influence of the Boc-protecting group on its conformation. I'm actively seeking detailed experimental data, protocols for spectroscopic analysis (NMR, CD), and its applications in drug development and protein engineering. I need a more complete picture of its synthesis.

Refining the Search

I've narrowed the focus with the second round of searches. I uncovered detailed synthesis guides for Boc-Pro-Gly-OH and its ethyl ester, moving closer to the experimental aspects. Plus, I've got my hands on a few helpful guides.

Identifying Data Gaps

My recent searches provided more experimental data for Boc-Pro-Gly-OH and its ethyl ester, along with guides for CD and NMR spectroscopy. The 1H NMR spectrum for Boc-Gly-Pro-OH is a good find. However, I still need comparative quantitative data on beta-turn induction with and without the Boc group, and the CD spectrum for Boc-Pro-Gly-OH specifically. I need examples of its application in drug development or protein engineering to clarify its role in beta-turn induction for a desired outcome.

Deepening the Investigation

I'm now getting much closer to the information I need. I've found detailed synthesis protocols and spectroscopy guides for these specific peptides. A database entry for the 1H NMR spectrum of Boc-Gly-Pro-OH is a key finding. I need hard data now, particularly data comparing beta-turn induction. I will search for examples of its application in drug development and protein engineering to clarify its purpose.

Accumulating Relevant Data

I've amassed a good amount of data. I've found synthesis details for Boc-Pro-Gly-OH, along with general NMR and CD spectroscopy protocols for peptides. Furthermore, a 1H NMR spectrum for Boc-Gly-Pro-OH has been acquired, and I also found a crystal structure for a similar peptide, N-Boc-L.

Addressing Key Deficiencies

I've uncovered more data, including a crystal structure for a similar beta-turn peptide and information on the role of Pro-Gly sequences and N-terminal protecting groups in beta-turn formation. However, I'm missing direct comparative data showing the effect of the Boc group on beta-turn populations in Pro-Gly sequences and detailed NMR analysis definitively proving beta-turn conformation. I need a specific CD spectrum for a peptide with Boc-Pro-Gly-OH and concrete examples of its use in drug design. I will focus on finding this missing info to deepen my guide.

Developing the Guide Structure

I have a much clearer picture of what I need. I've compiled an outline for the technical guide, including the title and an introduction focused on the beta-turn's significance. My next steps are to find specific data to support the guide and to enhance the technical guide's chapters. I will search for relevant technical literature, especially NMR data for Boc-Pro-Gly-OH, to ensure the guide is detailed and complete. I will then expand on each chapter.

Targeting Data Gaps

I'm focused on the missing data. I still need definitive NMR or CD data quantifying the Boc group's effect on beta-turn populations in Pro-Gly sequences. I'm searching for detailed NMR analyses proving beta-turn conformation, and examples of Boc-Pro-Gly-OH's use in drug design. I've outlined the technical guide structure and will fill the gaps.

Targeting Missing Comparative Data

My efforts continue. I've gathered information on Boc-Pro-Gly-OH synthesis, NMR and CD protocols, and a 1H NMR spectrum for Boc-Gly-Pro-OH, along with a related crystal structure. I am still missing direct comparative data regarding the Boc group's impact on beta-turn populations. While I've outlined the technical guide, I'm now focused on filling in those gaps, and will focus on finding this definitive information.

Completing Data Collection

I'm making strong progress on the final data gathering. I've compiled a draft outline for the technical guide, including a title and sections on beta-turns, Boc-Pro-Gly-OH, and applications in drug design. I'm focusing on comparative NMR data to understand the Boc group's impact and specific examples of its use in research. I will soon finish finding the missing information to fill in the data gaps in my planned guide.

Gathering Final Resources

I've wrapped up the final searches, and it's looking promising! I've amassed a significant volume of information and identified key resources. These findings should provide a robust foundation for crafting a comprehensive and in-depth technical guide.

Synthesizing Foundational Knowledge

I've just finished the final round of information gathering, and it's bearing fruit! I have solid foundational insights on beta-turns, specifically Pro-Gly sequences. I've also secured the chemical properties and synthetic procedures for Boc-Pro-Gly-OH and similar compounds, including the Boc protecting group's role. Furthermore, I have an excellent framework for NMR analysis, with relevant torsion angles for conformation analysis, although not specifically for Boc-Pro-Gly-OH.

Structuring the Foundational Data

I have finished gathering information and am now structuring it according to the guide's outline. I have strong foundational knowledge of beta-turns and the Pro-Gly sequence, as well as the chemical properties and synthetic procedures for Boc-Pro-Gly-OH. I've located data on NMR and CD spectra for Pro-containing peptides, which provides a framework for analyzing cis/trans isomers and conformational populations. Furthermore, the crystal structure of a dehydro-Phe analog helps confirm the beta-turn II conformation. I can now start drafting the protocols and visualizations section.

Consolidating Data and Insights

I've just finished the information consolidation. I now have foundational data on beta-turns and the specific role of Pro-Gly sequences, and Boc-Pro-Gly-OH's chemical properties and synthesis. Also, I have studies on Ac-Pro-Gly-Pro-OH and a Boc-L-Pro-dehydro-Phe-L-Gly-OH peptide, confirming beta-turn II conformation via X-ray crystallography, and detailing NMR and CD analysis methodology. I've also found applications of Boc-Pro-Gly-OH in bioactive peptide synthesis.

Conformational analysis of Boc-pro-gly-OH containing peptides

Beginning Search for Info

I am starting with a deep dive into the literature. Right now, I am focused on gathering information about the conformational analysis of peptides containing Boc-Pro-Gly-OH. I'm prioritizing experimental methods like NMR, CD, and X-ray crystallography as foundational starting points.

Analyzing Search Results

I've moved on to analyzing the literature search results. I'm identifying key themes and methodologies to understand the conformational preferences of Boc-Pro-Gly-OH containing peptides. I'm focusing on the impact of the Boc protecting group and the Pro-Gly sequence, because those are important.

Outlining Technical Guide

I'm now outlining the technical guide. I'll start with an introduction on peptide conformation's importance in drug discovery. Then, the Pro-Gly motif's conformational features get their own section. Following that, I'll detail experimental and computational techniques for analysis. This structured approach ensures a comprehensive and informative guide for experts.

Use of Boc-pro-gly-OH in the synthesis of bioactive peptides

Initiating Data Collection

I'm starting by delving into extensive Google searches. I'm focusing on the chemical properties of Boc-Pro-Gly-OH, its uses in bioactive peptide synthesis, and existing synthesis methods. The goal is to build a solid foundation of authoritative knowledge. I'm prioritizing established protocols and industry best practices.

Analyzing Search Results

I've moved on to scrutinizing the search results, specifically looking for mechanistic details and the rationale behind experimental choices in various protocols, ensuring the sources are reputable. I'm also actively seeking case studies of bioactive peptides synthesized using Boc-Pro-Gly-OH. My goal is to extract self-validating information.

Organizing Information Gathering

Now, I'm structuring the technical guide. I will start with Boc-Pro-Gly-OH's importance and physical properties. A significant part will detail synthesis methods with step rationales and challenges. I'll include purification and characterization sections. Next will come the detailed experimental protocols for key workflows, incorporating parameters and quality controls.

Developing the Guide

I'm starting to build a detailed guide focused on Boc-Pro-Gly-OH and its use in bioactive peptide synthesis. Right now, I'm working on the title and abstract to capture its essence. Next, I'll dive into sections on its properties and applications, aiming for a practical and insightful resource.

Defining the Structure

My current focus is nailing down the structure of the guide. I've roughed out the sections, starting with an introductory overview of bioactive peptides and the significance of the Pro-Gly motif, followed by the properties of Boc-Pro-Gly-OH. I'm aiming for a logical flow to optimize the guide's usability.

Formulating the Outline

I've been working on a detailed outline for the technical guide, progressing through the core synthetic methodologies. I'm prioritizing clarity in the workflow descriptions. My goal is to make it practical for researchers. I'm outlining protocols for both solution and solid-phase synthesis, aiming to provide a solid foundation. I’m thinking about creating visual aids, like a Graphviz diagram, to further enhance the explanation of the synthesis.

Outlining the Scope

I'm now deep into scoping out this guide. I've sketched out sections on Boc-Pro-Gly-OH's properties and the significance of the Pro-Gly motif, including relevant physicochemical details, and the benefits of using it in synthesis. I am also working on protocols for its integration into both solution- and solid-phase synthesis.

Formulating the Content

My primary objective now is to meticulously craft the content, guided by the structure I outlined. I'm starting by fleshing out the introduction and then moving into the core sections on physicochemical properties and the strategic importance of the Pro-Gly motif. I'll make sure to integrate the retrieved information while also working on the visualizations and tables.

Boc-pro-gly-OH as a building block for peptidomimetics

Starting The Investigation

I'm currently initiating a comprehensive search for information on Boc-Pro-Gly-OH. My focus is on its chemical properties, synthesis methods, and its applications in peptidomimetic design and drug development. I anticipate this phase will provide the necessary foundation for further exploration.

Expanding The Search

I'm now expanding my search to understand how proline and glycine in Boc-Pro-Gly-OH influence peptidomimetic conformation. I'm focusing on structural features like turns and loops that this building block imparts. I'm also looking at successful case studies to see how this molecule is used in drug development, while simultaneously searching for synthesis protocols and analytical techniques. I'm currently prioritizing peer-reviewed journals and patents.

Planning The Outline

I'm now devising the structure for the technical guide. My plan involves starting with an introduction to peptidomimetics and Boc-Pro-Gly-OH's importance. I'll include a detailed synthesis and characterization section with step-by-step protocols, a properties table, and a DOT graph illustrating the synthetic workflow. I'll then focus on its application in peptidomimetic design, including secondary structure induction, with literature examples and a conformation DOT graph.

Gathering Initial Information

I've established a solid base of knowledge concerning Boc-Pro-Gly-OH and similar compounds. I've compiled data on the chemical attributes, some synthetic routes, and its applications, especially in peptide synthesis. I'm focusing on key details to understand its fundamental properties.

Analyzing Structural Details

I'm now delving into the structural nuances of Boc-Pro-Gly-OH, specifically the Pro-Gly motif's conformational behavior. I've uncovered its proclivity for β-hairpin loop formation in aqueous solutions, a key aspect of its potential in peptidomimetic design. Data on Boc-Gly-Pro-OH is helpful for this stage. However, I need more concrete examples.

Identifying Knowledge Gaps

My exploration has clarified the current knowledge landscape. I know Boc-Pro-Gly-OH's general application, its Pro-Gly motif's propensity for β-hairpins, and related compounds like Boc-Gly-Pro-OH. I'm missing specifics, though. I need cited examples of use in peptidomimetics, a detailed synthesis protocol, analytical characterization data, and peer-reviewed articles on the Pro-Gly unit's mechanistic influence.

Gathering Specific Details

I've made headway in my research. This second sweep is proving fruitful. The technical data sheets for Boc-Gly-Pro-OH are very helpful. I am reviewing the physicochemical properties now, and how they relate to peptide synthesis, especially GLP-1 analogs. Articles provide more useful context.

Analyzing New Data Points

My deeper dive yielded valuable specifics. I've got detailed physicochemical data on Boc-Gly-Pro-OH, including a crucial 1H NMR spectrum. Articles highlight the Pro-Gly sequence's role in inducing beta-turns and beta-hairpins, central to peptidomimetics. Synthesis protocols are emerging, although the specific link to GLP-1 analogs remains a bit vague. I'm focusing on locating a citable example of its application in an active peptidomimetic.

Expanding Technical Scope

I've made significant progress by focusing on the Pro-Gly sequence. I've found detailed physicochemical data on Boc-Pro-Gly-OH, including a 1H NMR spectrum. Articles highlight its role in inducing beta-turns and beta-hairpins for peptidomimetics. Synthesis details for Boc-Pro-Gly-OH are now clearer, although a concrete GLP-1 analog link needs strengthening. I am actively seeking a specific, citable example and detailed synthesis protocols, along with more analytical data and conformational control explanations.

Acquiring Relevant Data

I've amassed a substantial collection of information, specifically regarding the physicochemical properties of Boc-Pro-Gly-OH and Boc-Gly-Pro-OH. I've unearthed numerous sources detailing molecular weight, appearance, and other relevant data points.

Analyzing Experimental Protocols

I've been meticulously examining experimental protocols for dipeptide synthesis using Boc-protected amino acids, aiming to adapt them for Boc-Pro-Gly-OH. I've uncovered a mass spectrometry result for a similar tripeptide, which will inform characterization details. GLP-1 analog research applications are clear. My data includes synthesis schemes and characterization techniques, like HPLC. I am continuing to search for further specific catalytic details.

Synthesizing Found Details

I have compiled a comprehensive overview of Boc-Pro-Gly-OH and its isomer, detailing physicochemical properties and application in peptide synthesis, particularly GLP-1 analogs. Found experimental protocols for dipeptide synthesis, which I will adapt. I've also uncovered a template mass spectrometry result. I'm focusing on obtaining a specific, cited protocol for Boc-Pro-Gly-OH.

Structuring Knowledgebase Content

I'm now integrating all the data to create a comprehensive guide. I've gathered sources with the physicochemical properties and uses of Boc-Pro-Gly-OH and its isomer, as well as the Pro-Gly motif's role in inducing β-turns. I've found a synthesis scheme and general protocols for dipeptide synthesis. I'm focusing on synthesizing this information into detailed protocols and explanations. I am proceeding to generate the response, even without a very specific peer-reviewed study.

Applications of Boc-pro-gly-OH in drug discovery

Initiating Data Collection

I'm starting with broad Google searches for Boc-pro-gly-OH, prioritizing chemical properties, synthesis methods, and drug discovery applications, particularly its synthetic role. The initial goal is comprehensive data gathering.

Expanding Research Scope

I'm now expanding my search to focus on specific applications like enzyme inhibitors, peptidomimetics, and drug-conjugate linkers, actively seeking case studies and experimental protocols for Boc-pro-gly-OH. This informs the structure of the technical guide, which will begin with an overview and delve into its diverse applications with data and citations. I am actively working on step-by-step protocols. I plan to use DOT language scripts.

Developing the Technical Guide

I'm now diving into the specifics of Boc-pro-gly-OH, focusing on enzyme inhibition, peptidomimetics, and drug conjugate applications. I'm actively seeking specific examples, case studies, and experimental protocols. I'm beginning to structure the technical guide, which will open with an overview, and transition to its applications supported by mechanistic insights, data, and citations. I'm actively working on detailed, step-by-step protocols. I will begin to use DOT language scripts to generate figures. I plan to create tables to organize any quantitative data. Finally, I will compile a complete and verifiable reference section.

Gathering Foundational Data

I've established a solid base with the initial search; it's proving useful for a technical guide on Boc-Pro-Gly-OH. I've gathered key information about the chemical properties, specifically its role as a building block in peptide synthesis. I'm building on this foundation with some new updates.

Focusing Specific Applications

I'm now zeroing in on more focused applications for the technical guide, specifically regarding Boc-Pro-Gly-OH. While the foundational knowledge is solid, I need concrete examples of its usage in drug discovery, particularly projects that utilize it. I'm exploring the advantages of using the dipeptide unit itself, relative to other units, and its potential roles in peptidomimetics, enzyme inhibitors, and bioconjugation to give the guide more concrete value.

Targeting Specific Details

I have a strong foundation, but my search needs refinement. While I've covered the basics of Boc-Pro-Gly-OH and related concepts like protecting groups, the results are fragmented. I'm focusing on finding concrete examples of its use in drug discovery and specific advantages of the dipeptide unit. I'm also looking for details on its role in peptidomimetics, enzyme inhibitors, bioconjugation, and specific synthesis protocols. My goal is a more comprehensive guide.

Analyzing Synthesis Pathways

I've been digging deeper and found some very focused information in this second round of searches. The sources explicitly identify Boc-Pro-Gly-OH in GLP-1 analog synthesis. They highlight its use in conformational control, which is quite interesting. This is a very useful line of inquiry.

Exploring Specific Examples

I've refined the scope and found more focused information. While I have evidence for Boc-Pro-Gly-OH's role in GLP-1 analog synthesis, I now need to pinpoint specific drug discovery examples and synthesis schemes. I'm also looking for explicit advantages of using this dipeptide over sequential coupling, and examples of enzyme inhibition and bioconjugation applications.

Defining Current Gaps

My searches have yielded more focused information, confirming the relevance of Boc-Pro-Gly-OH in GLP-1 analog synthesis and conformational control. I've also found a related synthesis, but need more specifics. I'm now focusing on filling gaps, particularly in drug discovery examples, advantages over sequential coupling, enzyme inhibition, and bioconjugation applications. I will focus my search on specific synthesis schemes and a detailed experimental protocol to strengthen this guide.

Confirming Boc-Pro-Gly-OH Roles

I've assembled substantial data on Boc-Pro-Gly-OH. Recently, I've confirmed its application in GLP-1 analog synthesis and its importance in conformational control, particularly in peptide synthesis. I'm focusing on its broader impact in related fields now.

Detailing Coupling Protocol Needs

I've been gathering more details on Boc-Pro-Gly-OH, particularly its use in SPPS. I've confirmed its application in GLP-1 analog synthesis and β-turn induction. I also found its use prevents diketopiperazine formation. Now, I'm trying to find an explicit synthesis scheme for a major drug like Liraglutide, explicitly showing the use of Boc-Pro-Gly-OH. I'm focusing on finding a detailed coupling protocol for the dipeptide, including specific coupling reagents, to deepen my guide.

Pinpointing Synthesis Scheme Gaps

I've uncovered more on the uses of Boc-Pro-Gly-OH, including its role in GLP-1 analogs and β-turn induction, and its function in the prevention of diketopiperazine formation. I now understand its neuroprotective and anti-inflammatory properties, alongside its collagen metabolism role. While I've found general SPPS protocols, I'm now zeroing in on missing pieces for a technical guide: a clear synthesis scheme for drugs like Liraglutide, a detailed coupling protocol, quantitative data, and examples in enzyme inhibition and bioconjugation. I'm prioritizing GLP-1 analog synthesis.

Confirming Peptide Synthesis Strategies

I've been focusing on the role of Boc-pro-gly-OH in GLP-1 analog synthesis and have confirmed its key functions. I'm now certain about its ability to induce beta-turns for conformational control and generally appreciate the advantage of using dipeptides to prevent unwanted diketopiperazine formation. I'm also delving into information on the neuro.

Analyzing Synthesis Schematics

I'm now focusing on specific synthesis schemes for GLP-1 analogs. I need detailed, published examples, particularly for drugs like Liraglutide or Semaglutide, to illustrate the use of Boc-Pro-Gly-OH as a single unit. The patent literature is generally unhelpful. Quantitative data comparing dipeptide use versus sequential coupling is also required, especially for yield, purity, and side product reduction.

Refining Synthesis Protocols

I've assembled a wealth of information, confirming Boc-Pro-Gly-OH's importance and the advantages of dipeptide use. I've also uncovered neuroprotective and anti-inflammatory properties of the Pro-Gly motif, and now, I'm synthesizing general SPPS protocols into a specific, citable protocol for Boc-Pro-Gly-OH coupling. Currently, I am also designing initial Graphviz diagrams. However, I still need a detailed GLP-1 analog synthesis and a Pro-Gly-containing enzyme inhibitor example.

Evaluating Missing Data Points

My work has progressed to the point where I have a solid understanding of the utility of Boc-Pro-Gly-OH and dipeptide-based synthesis. However, I am now identifying key information gaps. I'm prioritizing finding detailed, published syntheses for GLP-1 analogs and concrete examples of Pro-Gly in enzyme inhibitors or bioconjugates. I will also begin outlining the structure of the guide and start drafting content. I am now also designing Graphviz diagrams.

Boc-pro-gly-OH in the synthesis of collagen-like peptides

Initiating Data Collection

I'm starting by intensely researching Boc-Pro-Gly-OH's use in building collagen-like peptides, zeroing in on chemical properties and common synthetic methods. I'm hitting Google hard, aiming to build a solid foundation of data. Further queries will delve into the peptide's structural impact.

Developing a Synthesis Guide

I'm now diving into the specifics of creating a technical guide. I'm focusing my searches to collect concrete information on using Boc-Pro-Gly-OH in solid-phase peptide synthesis (SPPS). This includes chemical properties, various coupling reagents, and purification methods. I'm aiming to create a visually helpful guide, including workflow diagrams and chemical structures. I will prioritize reputable sources like peer-reviewed journals.

Refining Information Gathering

I'm now focusing my Google searches to pinpoint the precise applications of Boc-Pro-Gly-OH in collagen-like peptide synthesis. I'm prioritizing established protocols, mechanistic claims, and quantitative data. I'm focusing on reliable sources for scientific rigor. I'm aiming to structure the technical guide with an introduction to collagen peptides and Boc-Pro-Gly-OH's role, leading into a detailed SPPS workflow and comparative data. I will include Graphviz diagrams and comprehensive tables.

Constructing the Outline

I am now building the outline for this technical guide on Boc-Pro-Gly-OH use in collagen-like peptide synthesis. My focus is on creating a logical flow that will serve as the foundation for the whitepaper. The aim is to make it easy for experts to follow and find critical information.

Planning the Structure

My current plan is to organize the guide logically. I've drafted sections for the title, abstract, and introduction to build a strong foundation. I'll cover the significance of collagen and Pro-Gly, emphasizing the rationale for using Boc-Pro-Gly-OH. The guide will compare this with other approaches, such as Fmoc, and elaborate on Boc-SPPS.

Developing the Outline

I am now structuring the guide to cover the Boc-Pro-Gly-OH use in collagen-like peptide synthesis. The outline's refinement focuses on logical progression, with sections on chemical properties and the advantages of the dipeptide. I'm comparing it with Fmoc strategies and elaborating on Boc-SPPS, with in-depth detail on the experimental workflow and the coupling reaction. The guide will also cover purification through RP-HPLC and critical parameters.

Detailing the Approach

I'm now diving into the specifics of Boc-SPPS, specifically exploring the experimental workflow for synthesizing a (Pro-Gly)n peptide. This includes in-depth steps for the critical coupling reaction, and a comparative analysis of common coupling reagents like DCC, DIC, HBTU, and HATU, presented in a table. I'm also adding protocol details for cleavage, deprotection, and purification via RP-HPLC, along with characterization techniques like Mass Spectrometry and Circular Dichroism Spectroscopy.

Outlining the Guide

I'm now structuring the guide to cover the technical aspects, including the structure, advantages of dipeptides, comparison with Fmoc, and a workflow for Boc-SPPS synthesis. I'll outline the experimental workflow in detail, including the critical coupling reaction. Furthermore, purification via RP-HPLC and crucial parameters will be provided. I also plan to describe characterization techniques like Mass Spectrometry and Circular Dichroism Spectroscopy.

Structuring the Guide

I'm now focusing on sectioning the technical whitepaper, starting with a clear title and abstract to capture attention. The introduction will highlight collagen's significance and the benefits of using Boc-Pro-Gly-OH. I'll outline the chemical properties, advantages, and comparison with other strategies. I'm building a detailed workflow of Boc-SPPS, incorporating the coupling reaction, cleavage, purification, and characterization techniques.

Organizing the Technical Guide

I'm now focusing on arranging the guide's content logically, building upon the initial framework. I'm prioritizing scientific rigor, integrating citations to support methodologies and principles, and developing step-by-step protocols. The updated plan details tables and diagrams, and will include chemical properties and characterization techniques, such as mass spectrometry and circular dichroism spectroscopy.

Exploring the impact of the Pro-Gly motif on peptide structure

Initiating Search Strategy

I'm starting with focused Google searches to get data on the Pro-Gly motif's impact on peptide structure. I'll concentrate on its conformational preferences, how it forms secondary structures, and its involvement in protein-protein interactions. I aim for comprehensive data.

Analyzing Structural Impact

I'm now expanding my search to include experimental techniques like NMR and CD, as well as computational methods such as molecular dynamics simulations, that are used to analyze peptide structure. I am concurrently seeking out authoritative sources, peer-reviewed articles, and technical guides. This data will be used to support the scientific claims and protocols I will detail in my whitepaper. I'm starting to visualize concepts, especially the impact of proline's conformational constraints, with Graphviz diagrams.

Refining Search Parameters

I'm now honing my search queries to focus on the Pro-Gly motif's specific impact. I'm prioritizing conformational preferences, secondary structure contributions, and involvement in folding and function. I am also looking at NMR, CD, and X-ray crystallography, alongside molecular dynamics simulations. I'll structure the whitepaper with an intro, structural effects, analysis methodologies, and drug development implications. I'll include protocols and quantitative data in the text.

Analyzing Pro-Gly Motif

I've been immersed in the Pro-Gly motif and its structural impact. Early research indicated its role in β-turns and hairpins. Now I'm delving into its backbone torsion angle influence and how this relates to protein folding and stability. I'm focusing on finding novel applications of the motif beyond conventional secondary structures.

Gathering Data, Refining Guide

My focus has shifted to organizing the wealth of information gathered on the Pro-Gly motif. I'm prioritizing the synthesis of this data to explain the rationale behind experimental choices. Step-by-step protocols are being formulated, demanding meticulous consolidation of methodological details. The presentation of quantitative data in tables and the creation of Graphviz diagrams are next on my list before writing the technical guide.

Organizing Information, Guiding

I'm now in the process of thoroughly organizing the initial search data, moving beyond the preliminary overview. The focus is on synthesizing findings from various sources. My aim is to clearly articulate the rationale behind experimental choices. Step-by-step protocols are being formulated, demanding meticulous consolidation of the methodological details within this large body of information. The next phase will be creating informative tables for quantitative data and constructing the required Graphviz diagrams. I feel the collected material is sufficient to avoid further searches at this time, and I am now proceeding towards the final guide.

Boc-pro-gly-OH for synthesizing enzyme inhibitors

Initiating Data Collection

I'm starting by using Google to find detailed information on Boc-Pro-Gly-OH. I'm focusing on its chemical traits, how it's used in making enzyme inhibitors, and what types of enzymes it might work with. I aim to build a strong foundation of knowledge before moving on.

Analyzing Synthesis Methods

I am now focusing on detailed synthesis methods for enzyme inhibitors using Boc-Pro-Gly-OH. I'm deep-diving into reaction mechanisms, specifically looking at synthetic routes, structure-activity relations, and established protocols. I am prioritizing reliable sources like journals and reputable suppliers, ensuring accuracy. I will then structure the guide, starting with Boc-Pro-Gly-OH and its role in medicinal chemistry, and then general enzyme inhibition principles.

Deepening Research Protocols

I'm now starting a more targeted search for enzyme inhibitors derived from Boc-Pro-Gly-OH. My focus is now on the specific synthetic pathways, including reaction mechanisms and the relationship between structure and activity. I am aiming to establish proven methods and protocols, using trustworthy sources like research journals. I'm also planning the guide's structure, starting with the importance of Boc-Pro-Gly-OH in medicinal chemistry and enzyme inhibition fundamentals.

Gathering Peptide Insights

I've established a solid base of information on Boc-Pro-Gly-OH and its isomer, Boc-Gly-Pro-OH, exploring their chemical properties, uses in peptide synthesis, and related research. The literature review is now progressing to focus on the nuances of their reactivity and potential applications in specific biochemical pathways.

Expanding Methodical Focus

I'm now diving deeper into the specifics of using Boc-Pro-Gly-OH in enzyme inhibitor synthesis. While I have a good overview, I need detailed protocols from scientific literature, including reaction conditions, purification methods, and characterization data. My next step is to examine the mechanism of these inhibitors, focusing on how Boc-Pro-Gly-OH contributes to their activity, and ensuring all technical claims are backed by peer-reviewed sources.

Focusing Detailed Procedures

I'm now shifting my focus towards finding specific protocols for synthesizing enzyme inhibitors using Boc-Pro-Gly-OH. While a good overview exists, the need now is for detailed step-by-step procedures, reaction conditions, purification methods, and characterization data from scientific literature, such as NMR, MS, and HPLC data. Simultaneously, I will explore the mechanism of these inhibitors, emphasizing how the Boc-Pro-Gly-OH contributes to their activity, confirming all technical claims with peer-reviewed sources.

Refining The Search

I've refined my search, and the second round yielded much more focused and helpful information. Several review articles on DPP-IV inhibitor synthesis are mentioning peptide-like scaffolds and general synthetic strategies. I also found...

Analyzing Recent Findings

I've learned that a search provided several review articles on DPP-IV inhibitor synthesis, mentioning peptide scaffolds and synthetic strategies. I also uncovered a relevant protocol for Boc-Gly-Gly-OH synthesis, and insights into DPP-IV inhibitor mechanisms and analytical techniques. I still need a step-by-step synthesis protocol from a primary research paper for a specific inhibitor, and more in-depth insights on the Pro-Gly motif's role and example characterization data.

Deepening My Focus

I've made headway, finding more targeted information. Review articles detail DPP-IV inhibitor synthesis, emphasizing peptide scaffolds and strategies. A solution-phase Boc-Gly-Gly-OH protocol is in hand, offering an adaptable experimental base. Insights into DPP-IV inhibition and related analytical techniques have emerged. I'm now seeking a primary paper's step-by-step synthesis protocol for a specific inhibitor and more on Pro-Gly’s mechanistic role, along with characterization data.

Gathering Information on Boc Deprotection

I've been compiling detailed protocols for Boc deprotection with TFA and exploring various peptide coupling methods, including EDC, HOBt, and HATU. Now I need to integrate these findings with other information to form a plan. I've been focusing on optimizing conditions for my specific peptide sequence.

Seeking a Concrete Protocol

I've assembled a wealth of information: Boc deprotection methods, coupling agent details, DPP-IV inhibitor synthesis overviews, mechanism insights, and analytical techniques. I can construct a workflow, but a specific, published experimental protocol starting with Boc-Pro-Gly-OH remains elusive. While I have compiled general methods, the crucial next step is to find an actual peer-reviewed protocol for workup, purification and characterization. I need that level of detail.

Searching for Specific Protocols

I've got a comprehensive picture of Boc deprotection, peptide coupling, and inhibitor synthesis, including DPP-IV insights and analytical methods. Although, while I can construct a workflow, my progress is stymied by the lack of an experimental procedure using Boc-Pro-Gly-OH. I'm focusing my efforts on finding an experimental protocol published in a peer-reviewed journal. A specific, field-tested example is what I now require to create the detailed tables and ensure the self-validating system for my guide. I'm targeting papers on protease inhibitor synthesis where Boc-Pro-Gly-OH is the starting material.

Compiling Synthetic Protocols

I've made solid headway in gathering synthetic protocols. Specifically, I've got detailed methods for crucial steps like Boc deprotection and peptide coupling, complete with specifics on diverse coupling reagents. I've also amassed information on the subsequent purification techniques.

Developing Experimental Framework

I've expanded my knowledge base significantly. I've compiled comprehensive protocols for Boc deprotection, peptide coupling (with various reagents), and purification. I now have information on DPP-IV inhibitor synthesis, leveraging peptide-like scaffolds. I've also uncovered the mechanism of action of DPP-IV inhibitors, highlighting the crucial Pro-Gly motif, and examples of HPLC and NMR usage. However, I'm still seeking a complete, citable experimental protocol starting from Boc-Pro-Gly-OH to a specific inhibitor, and broader mechanistic details beyond DPP-IV.

Focusing on a Synthesis Example

I've significantly expanded my knowledge base further. I've now gathered information on Boc deprotection, peptide coupling, and DPP-IV inhibitor synthesis, including the vital Pro-Gly motif's role. I've also found how HPLC and NMR are used for peptide characterization. Now, the priority is finding a complete, citable experimental protocol starting from Boc-Pro-Gly-OH, along with broader mechanistic insights and characterization data.

A Technical Guide to Investigating the Cell Permeability of Peptides Containing the Pro-Gly Motif

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell membrane presents a formidable barrier to the intracellular delivery of peptide-based therapeutics. Overcoming this challenge is a pivotal aspect of modern drug development. This in-depth technical guide focuses on peptides incorporating the Pro-Gly (proline-glycine) dipeptide motif, a sequence known to impart significant conformational effects that can influence cell permeability. We will explore the fundamental mechanisms of peptide translocation across cellular membranes, delve into the unique structural role of the Pro-Gly sequence, and provide detailed, field-proven methodologies for the accurate assessment of cell permeability. This guide is designed to equip researchers with the necessary expertise to design, execute, and interpret experiments aimed at developing cell-permeable peptide candidates.

Introduction: The Cell Permeability Challenge in Peptide Therapeutics

Peptides offer a unique chemical space for drug discovery, boasting high target specificity and biological activity. However, their therapeutic potential is often limited by poor cell membrane permeability.[1][2] Unlike small molecules that can often passively diffuse across the lipid bilayer, the larger size and polar nature of most peptides necessitate alternative mechanisms for cellular entry.[3] Understanding and engineering these uptake mechanisms is a cornerstone of developing effective peptide-based drugs for intracellular targets.

Cell-penetrating peptides (CPPs) are a class of short peptides capable of traversing the cell membrane and delivering various molecular cargoes.[4] These peptides often feature a high density of cationic residues, such as arginine and lysine, or an amphipathic structure.[5] The mechanisms by which CPPs enter cells are multifaceted and can include direct translocation across the membrane or energy-dependent endocytic pathways.[6][7]

This guide specifically examines the influence of the Pro-Gly dipeptide on cell permeability. The unique conformational constraints imposed by the proline residue, combined with the flexibility of glycine, can induce specific secondary structures, such as β-turns, that may favor membrane interaction and subsequent internalization.[8][9]

The Structural Significance of the Pro-Gly Motif

The Pro-Gly sequence is a powerful modulator of peptide conformation. Proline, with its cyclic side chain, restricts the phi (Φ) dihedral angle of the peptide backbone, while glycine, lacking a side chain, possesses a high degree of conformational flexibility.[10][11] This combination frequently promotes the formation of β-turns, compact structures that redirect the peptide backbone.[8][9]

Several studies suggest that the Pro-Gly sequence has a higher propensity for forming folded β-turn conformations compared to the Gly-Pro sequence, which tends to adopt more extended structures.[8] These folded conformations can be critical for cell permeability for several reasons:

-

Reduced Polar Surface Area: By folding into a more compact structure, the peptide can shield its polar backbone, reducing the energetic penalty of entering the hydrophobic membrane core.

-

Intramolecular Hydrogen Bonding: The formation of β-turns is often stabilized by intramolecular hydrogen bonds. This internal satisfaction of hydrogen bonding potential reduces the need for interactions with water, making the transition into the lipid bilayer more favorable.[12]

-

Presentation of Key Residues: The turn structure can orient specific side chains (e.g., cationic or hydrophobic residues) in a manner that facilitates interaction with the cell membrane.

The presence of a Pro-Gly induced kink in a helical peptide has been shown to decrease the peptide's affinity for the membrane and reduce its stability within the membrane, primarily due to increased polarity rather than increased flexibility.[13]

Mechanisms of Peptide Cellular Uptake

The entry of peptides into cells is a complex process that can occur through multiple pathways.[6] A thorough understanding of these mechanisms is essential for designing effective cell-permeable peptides and for selecting appropriate assays to evaluate their uptake. The two primary mechanisms are direct translocation and endocytosis.[3]

Direct Translocation

Direct translocation involves the peptide moving directly across the plasma membrane into the cytoplasm.[14] This energy-independent process is often associated with cationic CPPs. One proposed model for this is the formation of transient water pores in the membrane, triggered by the accumulation of positive charges from the peptide on the cell surface.[14] This leads to a state of hyperpolarization, which induces the formation of these pores that the peptide can then traverse.[14]

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the peptide, enclosing it in a membrane-bound vesicle.[7] There are several distinct endocytic pathways:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a common pathway for the uptake of many CPPs.[6]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles.

-

Caveolin-Mediated Endocytosis: This mechanism utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane.

A significant challenge with endocytic uptake is that the peptide becomes trapped within endosomes. For the peptide to reach its intracellular target, it must escape the endosome before it is trafficked to the lysosome for degradation. This process, known as endosomal escape, is a critical and often inefficient step in the delivery of peptide therapeutics.[14]

Methodologies for Assessing Cell Permeability

A multi-faceted approach is required to accurately assess the cell permeability of peptides. This typically involves a combination of in vitro and cell-based assays.

In Vitro Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for evaluating the passive diffusion of a compound across an artificial lipid membrane.[15] This assay is cost-effective and useful for initial screening and ranking of compounds based on their passive permeability.[15]

Experimental Protocol: PAMPA

-

Prepare the Donor Plate: Add the test peptide solution to the wells of a 96-well filter plate (the donor plate).

-

Coat the Filter: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

-

Assemble the Assay: Place the donor plate into a 96-well acceptor plate containing buffer.

-

Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow for peptide diffusion.

-

Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Calculate Permeability: The effective permeability (Pe) is calculated based on the rate of appearance of the peptide in the acceptor well.

Cell-Based Permeability Assays

Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for predicting in vivo intestinal absorption.[15] It utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the intestinal epithelium.[15] This assay can assess both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Apical to Basolateral (A-B) Transport: Add the test peptide to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

Basolateral to Apical (B-A) Transport: Add the test peptide to the basolateral chamber and measure its appearance in the apical chamber to assess efflux.

-

Quantification: Analyze peptide concentrations in both chambers using LC-MS/MS.

-

Calculate Apparent Permeability (Papp): The Papp value is calculated for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Optimizations for Peptide Permeability Assays

Peptides present unique challenges in permeability assays due to their potential for aggregation, non-specific binding, and low analytical signals.[16] To improve accuracy and reproducibility, consider the following optimizations:

-

Lower Incubation Concentrations: To minimize aggregation and improve solubility.[16]

-

Extended Preincubation Times: To allow the unbound intracellular concentration to reach a steady state.[16]

-

Addition of Bovine Serum Albumin (BSA): To the receiver compartment to reduce non-specific binding to plastic surfaces.[16]

-

Highly Sensitive LC-MS/MS Methods: To enable precise quantification at low concentrations.[16]

| Assay | Principle | Advantages | Limitations |

| PAMPA | Passive diffusion across an artificial lipid membrane | High-throughput, cost-effective, measures passive permeability only. | Does not account for active transport or cellular metabolism. |

| Caco-2 | Transport across a polarized Caco-2 cell monolayer | Gold standard for predicting intestinal absorption, assesses both passive and active transport. | Lower throughput, requires long cell culture times, may not represent all epithelial barriers. |

Cellular Uptake and Visualization

Confocal Microscopy

Confocal microscopy is a powerful tool for visualizing the cellular uptake and intracellular localization of fluorescently labeled peptides.

Experimental Protocol: Confocal Microscopy for Cellular Uptake

-

Peptide Labeling: Covalently attach a fluorescent dye (e.g., FITC, rhodamine) to the peptide.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips.

-

Incubation: Treat the cells with the fluorescently labeled peptide for various time points.

-

Washing: Wash the cells thoroughly to remove any unbound peptide.

-

Imaging: Acquire images using a confocal microscope. Z-stack imaging can be used to confirm intracellular localization.

-

Co-localization Studies: Use fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes) to determine the intracellular fate of the peptide.

Flow Cytometry

Flow cytometry provides a quantitative measure of the cellular uptake of fluorescently labeled peptides in a large population of cells.

Experimental Protocol: Flow Cytometry for Cellular Uptake

-

Peptide Labeling and Cell Treatment: As described for confocal microscopy.

-

Cell Harvesting: Detach the cells from the culture plate.

-

Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.

-

Data Interpretation: An increase in mean fluorescence intensity indicates cellular uptake of the peptide.

Computational Approaches in Permeability Prediction

In silico methods are becoming increasingly valuable for the high-throughput screening and prediction of peptide cell permeability.[17][18] These computational strategies can help prioritize candidates for experimental validation.

-

Cheminformatic Filters: These models use physicochemical and structural properties to predict passive permeability.[17]

-

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of peptides with lipid bilayers at an atomistic level, providing insights into the mechanism of translocation.[18]

-

Artificial Intelligence and Machine Learning: These algorithms can be trained on datasets of known permeable and impermeable peptides to develop predictive models.[17][19]

Several web-based tools, such as CYCLOPS, are available for predicting the membrane permeability of cyclic peptides.[20]

Case Studies and Future Directions

The field of cell-penetrating peptides is continuously evolving, with ongoing research focused on improving their efficacy and specificity. The tripeptide Pro-Gly-Pro (PGP) has demonstrated various biological activities, including neuroprotective and anti-inflammatory effects, and has been shown to prevent increases in vascular permeability in inflammatory models.[21][22] This highlights the therapeutic potential of short Pro-Gly containing peptides.

Future research will likely focus on:

-

Developing more sophisticated computational models for accurate permeability prediction.[23]

-

Designing novel CPPs with enhanced cell specificity and endosomal escape capabilities.

-

Exploring the therapeutic applications of Pro-Gly containing peptides in a wider range of diseases.

Conclusion

Investigating the cell permeability of peptides containing the Pro-Gly motif is a critical step in the development of novel intracellular therapeutics. This guide has provided a comprehensive overview of the structural importance of the Pro-Gly sequence, the mechanisms of cellular uptake, and detailed methodologies for assessing permeability. By combining in vitro, cell-based, and computational approaches, researchers can gain a thorough understanding of their peptide candidates and rationally design molecules with improved cell-penetrating properties. The insights and protocols presented herein are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of peptides.

References

-

de Oliveira, E., & de Alencastro, R. B. (2022). Biological Membrane-Penetrating Peptides: Computational Prediction and Applications. Frontiers in Molecular Biosciences. [Link]

-

de Oliveira, E., & de Alencastro, R. B. (2022). Biological Membrane-Penetrating Peptides: Computational Prediction and Applications. Frontiers in Molecular Biosciences. [Link]

-

How do cationic cell-penetrating peptides enter cells? (2022). YouTube. [Link]

-

Reissmann, S. (2014). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Peptide Science. [Link]

-

Optimizing Peptide Permeability Assays. (2025). Resolian. [Link]

-

Unravelling cyclic peptide membrane permeability prediction: a study on data augmentation, architecture choices, and representation schemes. (n.d.). Digital Discovery (RSC Publishing). [Link]

-